Cas no 99642-27-0 (N-(4-Aminophenyl)-4-chloro-N-methylbenzamide)

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide is a benzamide derivative with a molecular structure featuring both amino and chloro substituents, making it a versatile intermediate in organic synthesis. Its well-defined chemical properties, including stability under standard conditions and reactivity in selective amidation and coupling reactions, enhance its utility in pharmaceutical and agrochemical research. The compound's dual functional groups allow for further derivatization, enabling the development of novel bioactive molecules. High purity grades are available to ensure reproducibility in synthetic applications. Its structural features also make it a candidate for studying structure-activity relationships in medicinal chemistry. Proper handling and storage are recommended to maintain integrity.
N-(4-Aminophenyl)-4-chloro-N-methylbenzamide structure
99642-27-0 structure
商品名:N-(4-Aminophenyl)-4-chloro-N-methylbenzamide
CAS番号:99642-27-0
MF:C14H13N2OCl
メガワット:260.719
CID:4384996
PubChem ID:28894442

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-(4-aminophenyl)-4-chloro-N-methyl-
    • EN300-52566
    • AKOS008116119
    • N-(4-aminophenyl)-4-chloro-N-methylbenzamide
    • 99642-27-0
    • Z359383736
    • G37268
    • N-(4-Aminophenyl)-4-chloro-N-methylbenzamide
    • インチ: InChI=1S/C14H13ClN2O/c1-17(13-8-6-12(16)7-9-13)14(18)10-2-4-11(15)5-3-10/h2-9H,16H2,1H3
    • InChIKey: GAKYGEWSJFIGNZ-UHFFFAOYSA-N
    • ほほえんだ: CN(C1=CC=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl

計算された属性

  • せいみつぶんしりょう: 260.072
  • どういたいしつりょう: 260.072
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 46.3A^2

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM455313-1g
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95%+
1g
$340 2022-11-26
TRC
B406683-500mg
N-(4-Aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0
500mg
$ 340.00 2022-06-07
Enamine
EN300-52566-0.25g
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95.0%
0.25g
$92.0 2025-02-20
AN HUI ZE SHENG Technology Co., Ltd.
CB000665270-5g
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95+%
5g
¥7746.00 2023-09-15
Aaron
AR019XCZ-2.5g
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95%
2.5g
$717.00 2025-02-08
A2B Chem LLC
AV41655-5g
N-(4-Aminophenyl)-4-chloro-n-methylbenzamide
99642-27-0 95%
5g
$818.00 2024-07-18
Aaron
AR019XCZ-500mg
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95%
500mg
$266.00 2025-02-08
Aaron
AR019XCZ-250mg
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95%
250mg
$152.00 2025-02-08
1PlusChem
1P019X4N-500mg
N-(4-aminophenyl)-4-chloro-N-methylbenzamide
99642-27-0 95%
500mg
$264.00 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1944171-1g
n-(4-Aminophenyl)-4-chloro-n-methylbenzamide
99642-27-0 95%
1g
¥1815.00 2024-04-23

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide 関連文献

N-(4-Aminophenyl)-4-chloro-N-methylbenzamideに関する追加情報

Introduction to N-(4-Aminophenyl)-4-chloro-N-methylbenzamide (CAS No. 99642-27-0)

N-(4-Aminophenyl)-4-chloro-N-methylbenzamide, a compound with the chemical identifier CAS No. 99642-27-0, is a significant molecule in the realm of pharmaceutical chemistry and bioorganic research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug discovery and therapeutic development.

The molecular structure of N-(4-Aminophenyl)-4-chloro-N-methylbenzamide consists of a benzamide core substituted with an amino group at the 4-position and a chloro group at the 4-position of the benzene ring, further modified by a methyl group on the amide nitrogen. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable candidate for various biochemical interactions.

In the context of contemporary pharmaceutical research, N-(4-Aminophenyl)-4-chloro-N-methylbenzamide has been explored for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. Recent studies have highlighted its interaction with specific enzymes and receptors, suggesting its utility as an intermediate in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its ability to engage with biological targets in a manner that suggests it could be used to develop treatments for conditions where precise molecular intervention is required. For instance, research has indicated that derivatives of N-(4-Aminophenyl)-4-chloro-N-methylbenzamide may exhibit inhibitory effects on certain kinases and proteases, which are often dysregulated in diseases such as cancer and autoimmune disorders.

The synthesis of N-(4-Aminophenyl)-4-chloro-N-methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of both amino and chloro substituents necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for further investigation.

From a pharmacological perspective, the amine and chloro functionalities in N-(4-Aminophenyl)-4-chloro-N-methylbenzamide contribute to its versatility as a pharmacophore. The amine group can participate in hydrogen bonding interactions with biological targets, while the chloro group can enhance lipophilicity, influencing membrane permeability and metabolic stability. These properties are critical factors in determining the compound's efficacy and pharmacokinetic profile.

Recent preclinical studies have demonstrated promising results when N-(4-Aminophenyl)-4-chloro-N-methylbenzamide was tested in vitro and in vivo models. These studies have focused on its potential as an anti-inflammatory agent, showing that it can modulate cytokine production and reduce inflammatory responses in cellular assays. Additionally, preliminary data suggest that it may have neuroprotective effects, making it a candidate for therapies targeting neurodegenerative conditions such as Alzheimer's disease.

The chemical diversity inherent in N-(4-Aminophenyl)-4-chloro-N-methylbenzamide allows for extensive structural modifications, enabling researchers to fine-tune its biological activity. By varying substituents or altering the core structure, new analogs can be generated with enhanced potency or selectivity. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

In conclusion, N-(4-Aminophenyl)-4-chloro-N-methylbenzamide (CAS No. 99642-27-0) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated interactions with biological targets make it a valuable asset for ongoing research aimed at developing new therapeutic interventions. As our understanding of molecular mechanisms continues to evolve, compounds like N-(4-Aminophenyl)-4-chloro-N-methylbenzamide will likely play an increasingly important role in addressing complex diseases.

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Amadis Chemical Company Limited
(CAS:99642-27-0)N-(4-Aminophenyl)-4-chloro-N-methylbenzamide
A1070883
清らかである:99%/99%
はかる:1g/5g
価格 ($):191.0/555.0